
R-Doxylamine
概要
説明
R-Doxylamine is the dextrorotatory enantiomer of doxylamine, an ethanolamine-derived antihistamine and hypnotic agent. Its chemical name is N,N-dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethylamine succinate (CAS: 562-10-7), with a molecular formula of C${17}$H${22}$N$2$O·C$4$H$6$O$4$ and a molecular weight of 388.5 g/mol . It is commonly formulated as a succinate salt to enhance stability and bioavailability.
This compound is primarily used in combination with pyridoxine (vitamin B6) as a modified-release fixed-dose formulation (e.g., Cariban®) to treat nausea and vomiting during pregnancy . Pharmacokinetic studies demonstrate that this compound achieves a maximum plasma concentration (C${max}$) of 47.30 ± 6.25 ng/mL, with a median time to peak concentration (T${max}$) of 7 hours and a prolonged elimination half-life (T$_{last}$ up to 72 hours) .
準備方法
Grignard Reagent-Based Synthesis of Doxylamine Intermediate
Classical Grignard Reaction Mechanism
The foundational approach to synthesizing doxylamine involves generating 2-pyridyl phenylmethylcarbinol (PPMA) through a Grignard reaction between iodobenzene and 2-acetylpyridine. Magnesium-activated iodobenzene forms a Grignard reagent, which nucleophilically attacks 2-acetylpyridine’s carbonyl group, yielding PPMA after quenching with ammonium chloride . Key variables include:
-
Solvent selection : Tetrahydrofuran (THF) achieves higher yields (60–65%) compared to diethyl ether (55–60%) due to improved reagent solubility .
-
Stoichiometry : A 2.5:1 molar ratio of iodobenzene to 2-acetylpyridine minimizes unreacted starting material, as excess iodobenzene drives the reaction to completion .
Table 1: Optimization of PPMA Synthesis via Grignard Reaction
Parameter | THF System | Ether System |
---|---|---|
Reaction Time (h) | 15–20 | 10–15 |
Yield (%) | 60–65 | 55–60 |
Purity (HPLC, %) | 99.5 | 98.7 |
Byproduct Formation (%) | <0.5 | 1.2–1.8 |
Alkylation to Doxylamine Free Base
PPMA undergoes O-alkylation with 2-dimethylaminoethyl chloride in xylene under reflux (140°C) using sodium amide as a base. This step achieves 68% yield but requires rigorous pH control during workup to isolate the free base . Critically, residual sodium amide necessitates multiple aqueous washes (pH 9–10) to prevent emulsion formation during extraction .
Enantioselective Synthesis of R-Doxylamine
Chiral Auxiliary Strategy
Source details a diastereoselective route using (R)-glyceraldehyde diacetonide as a chiral auxiliary. The protocol involves:
-
Nucleophilic addition : 4-Methoxyphenylmagnesium bromide adds to the chiral auxiliary, favoring the R-configuration via Cram’s chelation model (≥95% diastereomeric excess) .
-
Epoxide ring-opening : Styrene oxide reacts with the alkoxide intermediate, forming a configurationally stable ether precursor.
-
Final alkylation : The chiral intermediate is treated with 2-dimethylaminoethyl chloride, followed by auxiliary removal under acidic conditions.
This method achieves 36% overall yield but requires chromatographic purification, limiting industrial feasibility .
Catalytic Asymmetric Approaches
Emerging methodologies employ titanium tetraisopropoxide (Ti(iPrO)₄) and chiral BINOL ligands to induce asymmetry during the Grignard addition. Preliminary data suggest enantiomeric excess (ee) values of 88–92% for this compound, though yields remain suboptimal (28–34%) .
Industrial-Scale Purification Challenges
Limitations of Traditional Methods
Early synthesis routes relied on high-vacuum distillation (0.5 mmHg) and column chromatography, which are cost-prohibitive for mass production . For example, PPMA purification via distillation at 134°C risks thermal degradation, reducing yields by 15–20% .
Acid-Base Extraction Innovations
Source introduces a scalable purification sequence:
-
Acidification : Adjusting the aqueous phase to pH 3–4 transfers doxylamine into the water layer as a hydrochloride salt.
-
Back-extraction : Raising the pH to 9–10 with NaOH liberates the free base, which is extracted into ethyl acetate.
This method eliminates chromatography, achieving 99% purity with a 68% recovery rate .
Comparative Analysis of Synthetic Routes
Table 2: Performance Metrics for this compound Synthesis
Method | Yield (%) | Purity (%) | ee (%) | Scalability |
---|---|---|---|---|
Grignard + Chiral Aux | 36 | 99.1 | 95 | Low |
Catalytic Asymmetric | 32 | 97.5 | 90 | Moderate |
Industrial Alkylation | 68 | 99.0 | Racemic | High |
Key findings:
化学反応の分析
Types of Reactions
Doxylamine undergoes various chemical reactions, including:
Oxidation: Doxylamine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Doxylamine to its corresponding amine derivatives.
Substitution: Doxylamine can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted Doxylamine compounds.
科学的研究の応用
Medical Uses
Antihistamine Properties
R-Doxylamine is primarily used to alleviate symptoms associated with allergic reactions, such as sneezing, runny nose, and itchy eyes. A clinical study demonstrated that doxylamine significantly reduced scores for runny nose and sneezing compared to placebo in patients suffering from upper respiratory infections .
Insomnia Treatment
Doxylamine is also utilized as a short-term treatment for insomnia. A systematic review indicated that doxylamine showed a moderate effect size against placebo for insomnia treatment at four weeks, with a standardized mean difference of 0.47 . However, it is not recommended for chronic insomnia due to insufficient safety and efficacy data .
Nausea and Vomiting in Pregnancy
In combination with pyridoxine (vitamin B6), doxylamine is approved for treating nausea and vomiting during pregnancy. Clinical trials have shown mixed results regarding its efficacy; while some analyses indicated a slight benefit over placebo, the clinical significance remains debated .
Pharmacological Mechanisms
This compound acts primarily as an antagonist of the histamine H1 receptor, which accounts for its antihistaminic and sedative effects. Additionally, it has anticholinergic properties due to its action on muscarinic acetylcholine receptors, which can lead to side effects such as dry mouth and sedation .
Case Studies
Case Study: Efficacy in Allergic Rhinitis
A randomized controlled trial involved 688 participants who received either doxylamine or a placebo. Results showed that those treated with doxylamine experienced significantly greater reductions in allergy symptoms (P < 0.01 for runny nose; P < 0.001 for sneezing) compared to the placebo group .
Case Study: Doxylamine Overdose
A severe case of doxylamine overdose resulted in rhabdomyolysis and acute kidney injury in a patient who ingested 30 tablets. This case highlights the potential dangers associated with high doses of doxylamine, emphasizing the need for caution in its use .
Table 1: Efficacy of Doxylamine in Allergic Rhinitis
Symptom | Doxylamine Group (n=345) | Placebo Group (n=343) | P-Value |
---|---|---|---|
Runny Nose Score | Reduced significantly | Less reduction | <0.01 |
Sneezing Score | Reduced significantly | Less reduction | <0.001 |
Table 2: Clinical Outcomes in Insomnia Treatment
Treatment | Effect Size (SMD) | Confidence Interval | Evidence Certainty |
---|---|---|---|
Doxylamine | 0.47 | 0.06 to 0.89 | Moderate |
Doxepin | 0.30 | –0.05 to 0.64 | Very Low |
Trimipramine | 0.55 | –0.11 to 1.21 | Very Low |
作用機序
Doxylamine exerts its effects by blocking histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. Additionally, Doxylamine has sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
類似化合物との比較
Comparison with S-Doxylamine (Enantiomeric Pair)
The pharmacological and pharmacokinetic properties of R-doxylamine differ significantly from its levorotatory enantiomer, S-doxylamine. Key comparative data are summarized below:
Parameter | This compound | S-Doxylamine |
---|---|---|
C$_{max}$ (ng/mL) | 47.30 ± 6.25 | 43.78 ± 5.64 |
T$_{max}$ (h)* | 7.00 (4.50–8.00) | 6.00 (5.00–8.00) |
T$_{last}$ (h)* | 72.00 (48.00–72.00) | 72.00 (72.00–72.00) |
Data presented as median (interquartile range)
This compound exhibits a 7.5% higher C$_{max}$ than S-doxylamine, suggesting enhanced systemic absorption. However, both enantiomers share similar elimination profiles, likely due to identical metabolic pathways involving hepatic cytochrome P450 enzymes. Stereoselective differences in receptor binding affinity remain understudied but may influence therapeutic efficacy .
Comparison with Structural Analogs and Derivatives
This compound belongs to the ethanolamine class of antihistamines. Its structural analogs include:
Doxylamine Succinate Derivatives
Compound | CAS Number | Key Structural Feature |
---|---|---|
Doxylamine Succinate | 562-10-7 | Parent compound (succinate salt) |
Doxylamine-d5 Succinate | 1216840-94-6 | Deuterated form for metabolic studies |
Doxylamine 4-Pyridinyl Isomer | 873407-01-3 | Pyridine ring positional isomer |
Doxylamine N-Oxide | 105176-70-3 | Oxidized amine moiety |
These derivatives are primarily used in research to investigate metabolic stability, receptor interactions, and isotopic tracing . For example, deuterated doxylamine (doxylamine-d5) aids in distinguishing endogenous vs. exogenous metabolites in pharmacokinetic studies.
生物活性
R-Doxylamine, a member of the ethanolamine class of antihistamines, is primarily recognized for its use in treating allergies and as a sedative. This article explores its biological activity, including pharmacokinetics, toxicological effects, and case studies that highlight its clinical implications.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties that influence its therapeutic efficacy:
- Bioavailability : The oral bioavailability is approximately 24.7%, while intranasal administration yields about 70.8% .
- Peak Concentration (Tmax) : The mean time to peak plasma concentration occurs between 1.5 to 2.5 hours post-administration .
- Half-Life : The elimination half-life ranges from 10 to 12 hours, facilitating once-daily dosing in many cases .
- Metabolism : this compound is primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9), producing several metabolites including N-desmethyldoxylamine and doxylamine N-oxide .
Toxicological Effects
Research has indicated that this compound can lead to various toxicological outcomes, particularly at high doses:
Animal Studies
A study involving Fischer 344 rats demonstrated significant adverse effects when administered high doses of doxylamine succinate:
- Survival Rates : At 104 weeks, survival rates varied from 40% to 58% in males and 56% to 69% in females depending on the dose .
- Liver Tumors : High-dose males exhibited a notable increase in hepatocellular adenomas and carcinomas (5 out of 57) compared to controls .
- Histopathological Changes : Mice exposed to doxylamine showed mild to severe cytomegaly and necrosis in the liver, indicating hepatotoxicity at elevated concentrations .
Human Case Studies
Several case reports illustrate the potential for addiction and withdrawal symptoms associated with this compound use:
- Addiction Case : A report documented a male patient who developed dependency on doxylamine after using it continuously for five years. Withdrawal symptoms included restlessness and insomnia when attempting to reduce dosage .
- Acute Toxicity : Another case involved a patient who experienced severe rhabdomyolysis and acute liver failure after ingesting an excessive dose of doxylamine .
Clinical Applications
This compound is commonly used for:
- Insomnia Treatment : Its sedative properties make it effective for managing sleep disorders.
- Nausea and Vomiting in Pregnancy (NVP) : Clinical trials have shown that doxylamine-pyridoxine combinations are effective for treating moderate to severe NVP .
Summary of Significant Toxicological Parameters
Study Type | Dose (mg/kg) | Liver Weight Change (%) | Survival Rate (%) | Tumor Incidence |
---|---|---|---|---|
Fischer Rat Study | 0, 500, 1000, 2000 | Males: -8.4%, Females: -22.8% | Males: 40-58%, Females: 56-69% | High dose males: 5 tumors |
B6C3F1 Mouse Study | Various PPM | Significant necrosis at high doses | Not specified | Not specified |
Q & A
Basic Research Questions
Q. What are the established analytical methods for quantifying R-Doxylamine in experimental samples, and how can researchers validate their accuracy?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) for quantification. Validate methods by assessing linearity (R² ≥ 0.99), precision (RSD < 5%), and recovery rates (90–110%) using spiked matrices . Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How should researchers handle contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?
- Methodology : Conduct comparative studies under controlled conditions (temperature, pH, solvent systems). Replicate conflicting data from literature and apply statistical tests (e.g., ANOVA) to identify outliers. Reference primary sources from peer-reviewed journals over vendor datasheets .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods for ventilation, wear nitrile gloves, and safety goggles. Store this compound in airtight containers at –20°C to prevent degradation. Regularly consult updated safety data sheets (SDS) and adhere to OSHA guidelines for amine handling .
Q. How can researchers design a literature review framework to identify gaps in this compound pharmacology studies?
- Methodology : Use systematic review tools like PRISMA. Search PubMed, SciFinder, and Web of Science with keywords: "this compound pharmacokinetics," "chiral resolution," and "metabolite profiling." Filter results by study type (in vivo, in vitro) and publication date (last 10 years) .
Advanced Research Questions
Q. What experimental designs are optimal for resolving enantiomeric interactions of this compound in receptor-binding assays?
- Methodology : Employ chiral chromatography (e.g., Chiralpak® columns) to isolate R- and S-enantiomers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). Validate with molecular docking simulations (AutoDock Vina) .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodology : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolic differences (e.g., cytochrome P450 activity). Use microdialysis in rodent models to measure free drug concentrations in target tissues .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in long-term studies?
- Methodology : Implement quality-by-design (QbD) principles. Monitor reaction parameters (temperature, catalyst purity) via in-line FTIR. Characterize batches using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm crystallinity .
Q. How should researchers address ethical considerations when designing human trials involving this compound metabolites?
- Methodology : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Include exclusion criteria for vulnerable populations (e.g., pregnant individuals) and use blinded randomized designs to minimize bias .
Q. Data Analysis and Presentation Guidelines
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use Kaplan-Meier survival analysis for longitudinal toxicity data. Report confidence intervals (95%) and p-values adjusted for multiple comparisons .
Q. How can researchers optimize figures to communicate complex this compound interactions in manuscripts?
特性
IUPAC Name |
N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391849-33-4 | |
Record name | Doxylamine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391849334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXYLAMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC177DTO9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。